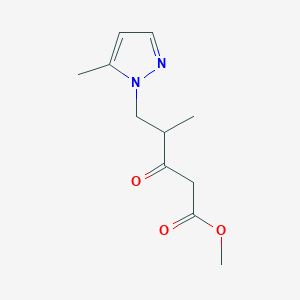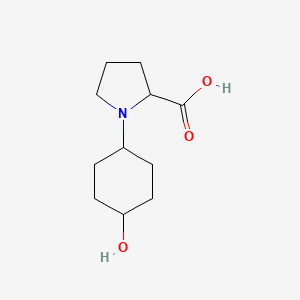
1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid, commonly known as PHP, is a compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It has been gaining attention in the scientific community due to its potential applications in various fields.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as PHP, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one method involves the N-heterocyclization of primary amines with diols . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The molecular structure of PHP involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds, including PHP, are often involved in various chemical reactions. For instance, the Knoevenagel Condensation is a common reaction involving pyrrolidine compounds, where an enol intermediate is formed initially, which then reacts with an aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis
PHP has a molecular weight of 213.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Pharmacology: Therapeutic Agent Development
The pyrrolidine ring, a core structure in many biologically active molecules, is integral to the development of new therapeutic agents. “1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid” can serve as a versatile scaffold for designing novel compounds with potential pharmacological activities . Its structure is beneficial for creating drugs with diverse biological profiles due to the stereogenicity of carbons and the spatial orientation of substituents .
Medicinal Chemistry: Drug Design and Synthesis
In medicinal chemistry, this compound’s pyrrolidine ring is used to obtain compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule, enhancing three-dimensional coverage . This makes it a valuable intermediate in drug design and synthesis, leading to the creation of new drug candidates .
Biochemistry: Enzyme Inhibition Studies
The pyrrolidine core of “1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid” is significant in biochemistry for studying enzyme inhibition. Pyrrolidine derivatives exhibit diverse enzyme inhibitory effects, which are crucial for understanding and manipulating biochemical pathways .
Organic Synthesis: Building Block for Complex Molecules
This compound is a chemical building block used in organic synthesis to construct complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable starting material for synthesizing a wide range of organic compounds .
Industrial Applications: Specialty Chemicals Production
In industrial applications, “1-(4-Hydroxycyclohexyl)pyrrolidine-2-carboxylic acid” may be used in the production of specialty chemicals. Its structural properties can be leveraged to create compounds with specific functions required in different industries .
Drug Discovery: Scaffold for Biologically Active Compounds
The compound’s pyrrolidine ring is a common feature in bioactive molecules with target selectivity. It is used widely by medicinal chemists to create new molecules with desired biological activities, playing a key role in the discovery of new drugs .
Future Directions
Pyrrolidine compounds, including PHP, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of PHP and similar compounds may involve the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-9-5-3-8(4-6-9)12-7-1-2-10(12)11(14)15/h8-10,13H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQAPOCPJBEUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCC(CC2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




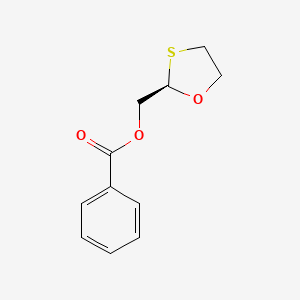
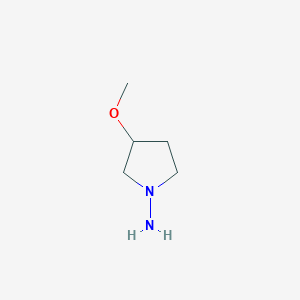
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
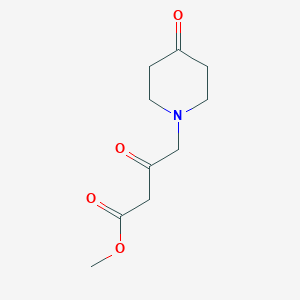

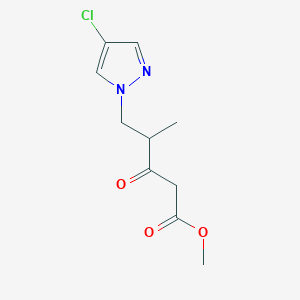
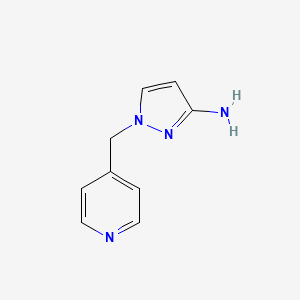


![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)


